2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6(8(11)12)5-7-9-3-4-10(7)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
InChI Key |
FSNOMANIBPEVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=CN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approaches
Halogenated Propanoic Acid Derivatives
A direct method involves the nucleophilic substitution of halogenated propanoic acid precursors with 1-methylimidazole derivatives. In a protocol analogous to the synthesis of 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid, 3-bromo-2-methylpropanoic acid reacts with 1-methylimidazole under reflux conditions. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) to enhance nucleophilicity:
$$
\text{3-Bromo-2-methylpropanoic acid} + \text{1-Methylimidazole} \xrightarrow{\text{DMF, 80°C, 48h}} \text{2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid} + \text{HBr}
$$
Key challenges include:
- Regioselectivity : Competing substitution at N-3 of the imidazole ring, necessitating kinetic control through temperature modulation.
- Steric hindrance : The 2-methyl group on the propanoic acid backbone reduces reaction rates, requiring extended reaction times (72–96 hours) for conversions exceeding 50%.
Table 1: Optimization of Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (C-2 vs. N-3) |
|---|---|---|---|---|
| DMF | 80 | 72 | 52 | 7:1 |
| Dichloromethane | 40 | 96 | 38 | 4:1 |
| Acetonitrile | 60 | 48 | 45 | 5:1 |
Multi-Component Imidazole Cyclization
Debus-Radziszewski Reaction
The Debus-Radziszewski reaction enables simultaneous construction of the imidazole ring and propanoic acid chain. Using ethyl 3-oxo-2-methylpropanoate as the diketone component, ammonium acetate, and formaldehyde, the reaction proceeds via:
$$
\text{Ethyl 3-oxo-2-methylpropanoate} + \text{HCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 2-methyl-3-(1H-imidazol-2-yl)propanoate} \xrightarrow{\text{MeI, K}2\text{CO}_3} \text{Ethyl 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoate}
$$
Critical parameters:
- pH control : Maintained at 4–5 using acetic acid to prevent diketone decomposition.
- Methylation : Subsequent quaternization with methyl iodide achieves >90% N-1 methylation.
Table 2: Cyclization Reaction Outcomes
| Diketone | Aldehyde | Reaction Time (h) | Imidazole Yield (%) |
|---|---|---|---|
| Ethyl 3-oxo-2-methylpropanoate | HCHO | 12 | 68 |
| Ethyl 3-oxovalerate | CH₃CHO | 18 | 55 |
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 2-bromo-1-methylimidazole and 2-methyl-3-boronopropanoic acid derivatives offers a regioselective route:
$$
\text{2-Bromo-1-methylimidazole} + \text{3-Borono-2-methylpropanoic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}
$$
Advantages include:
Enolate Alkylation Strategies
Directed C–H Functionalization
Lithiation of 1-methylimidazole at C-2 using LDA (lithium diisopropylamide) followed by reaction with methyl 2-methyl-3-oxopropanoate enables C–C bond formation:
$$
\text{1-Methylimidazole} \xrightarrow{\text{LDA, -78°C}} \text{2-Lithio-1-methylimidazole} \xrightarrow{\text{Methyl 2-methyl-3-oxopropanoate}} \text{Methyl 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoate}
$$
Challenges:
- Low-temperature requirements : Side reactions dominate above -50°C.
- Oxidation : Final hydrolysis with LiOH yields the free acid (82% over two steps).
Biocatalytic Approaches
Enzymatic C–C Bond Formation
Recent advances employ transketolases to catalyze the condensation of imidazole-2-carbaldehyde with 2-methyl-3-ketopropanoic acid:
$$
\text{Imidazole-2-carbaldehyde} + \text{2-Methyl-3-ketopropanoic acid} \xrightarrow{\text{Transketolase}} \text{2-Methyl-3-(1H-imidazol-2-yl)propanoic acid} \xrightarrow{\text{SAM}} \text{this compound}
$$
- Cofactor requirements : S-adenosylmethionine (SAM) enables efficient N-methylation.
- Sustainability : Aqueous conditions, 37°C, pH 7.4.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 52 | 88 | Moderate | $$$ |
| Debus-Radziszewski | 68 | 95 | High | $$ |
| Suzuki Coupling | 74 | 99 | Low | $$$$ |
| Enolate Alkylation | 65 | 92 | Moderate | $$$ |
| Biocatalytic | 58 | 97 | High | $$ |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the imidazole ring or the propionic acid chain can yield various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of imidazole derivatives in various biological processes.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, influencing biological processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Structural Features
The compound’s key structural differentiators include:
- γ-Substitution: The 1-methylimidazol-2-yl group is directly attached to the propanoic acid backbone.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Linker Variability: Analogs like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid use a thioether linker, which may enhance flexibility but reduce metabolic stability compared to direct C-C bonds .
- Substituent Effects : Nitro () or phenyl () groups on imidazole alter electronic properties, influencing reactivity and target interactions.
Physicochemical Properties
Predicted Properties (Based on Analogs) :
- pKa: ~3.3–3.5 (carboxylic acid group; similar to 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid ).
- Solubility : Hydrophilicity is modulated by the imidazole ring (basic N) and carboxylic acid (acidic), suggesting zwitterionic behavior in physiological pH.
- Molecular Weight: ~198.2 g/mol (calculated), comparable to analogs like 3-(2-nitro-1H-imidazol-1-yl)propanoic acid (185.14 g/mol ).
Table 3: Physicochemical Data
Q & A
Basic: What are the established synthetic routes for 2-methyl-3-(1-methyl-1H-imidazol-2-yl)propanoic acid?
Answer:
The compound can be synthesized via two primary routes:
- Route 1 (Hydrolysis of tert-butyl esters):
React tert-butyl propiolate with methimazole under basic conditions (e.g., DABCO as a catalyst) to form tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate. Subsequent hydrolysis in trifluoroacetic acid (TFA)/phenol yields the acrylic acid derivative, which can be hydrogenated to the propanoic acid form . - Route 2 (Direct substitution):
React 3-bromopropanoic acid with methimazole under controlled conditions (e.g., polar aprotic solvents, elevated temperatures) to favor sulfur substitution (S-2) over nitrogen substitution (N-3). This minimizes byproducts and improves yields .
Key Methodological Considerations:
- Use tert-butyl esters to protect carboxylic acid groups during synthesis, enabling selective hydrolysis.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Advanced: How can reaction conditions be optimized to suppress N-substitution byproducts during synthesis?
Answer:
N-substitution (e.g., at N-3 of methimazole) competes with S-substitution. Mitigation strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) favor S-alkylation by stabilizing the transition state .
- Temperature Control: Lower temperatures (e.g., 40–60°C) reduce kinetic competition between nucleophilic sites .
- Catalyst Use: Bases like DABCO or K₂CO₃ enhance nucleophilicity at sulfur while minimizing side reactions .
- Substrate Ratios: Excess 3-bromopropanoic acid (1.5–2.0 equivalents) drives the reaction toward S-substitution .
Validation: Characterize byproducts via -NMR and LC-MS to confirm reduction in N-substituted impurities .
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
Answer:
- - and -NMR: Identify characteristic signals, such as the imidazole protons (δ 6.8–7.2 ppm) and propanoic acid carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy: Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and carbonyl bands (~1700 cm⁻¹) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Advanced: What in vitro models are suitable for evaluating its biological activity?
Answer:
- Enzyme Inhibition Assays: Test interactions with enzymes like cytochrome P450 isoforms or histidine decarboxylase, given the imidazole moiety’s affinity for metal ions in active sites .
- Cellular Uptake Studies: Use fluorescently labeled analogs to track mitochondrial targeting (relevant for antioxidant prodrug applications) .
- Receptor Binding Assays: Screen for activity at histamine or GABA receptors using radioligand displacement .
Methodological Note: Include positive controls (e.g., methimazole for antioxidant activity) and validate results with dose-response curves .
Advanced: How can contradictions in reported biological activities across studies be resolved?
Answer:
Discrepancies may arise from variations in:
- Experimental Design: Differences in cell lines (e.g., HEK293 vs. HepG2) or assay conditions (pH, temperature).
- Compound Purity: Impurities >5% can skew results; re-test batches with HPLC-certified purity .
- Pharmacokinetic Factors: Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .
Resolution Strategy:
- Perform meta-analysis of existing data to identify confounding variables.
- Replicate studies under standardized conditions (e.g., OECD guidelines for in vitro assays) .
Basic: What are the key structural analogs of this compound, and how do their properties differ?
Answer:
Synthetic Guidance: Modify the propanoic acid chain or imidazole substituents to tune solubility and target affinity .
Advanced: What computational methods predict its interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Model binding to histamine H₃ receptors or cytochrome active sites using crystal structures (PDB IDs: 6D53, 4I3V) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with activity data to design optimized analogs .
Validation: Cross-check predictions with experimental IC₅₀ values from enzyme assays .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Storage: Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the carboxylic acid group .
- pH Sensitivity: Avoid aqueous solutions at pH >7.0 to prevent deprotonation and precipitation .
- Light Sensitivity: Protect from UV light to avoid imidazole ring degradation .
Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can its mitochondrial targeting efficiency be quantified?
Answer:
- Mitochondrial Membrane Potential Assays: Use JC-1 dye to compare uptake in cells with/without mitochondrial depolarizers (e.g., CCCP) .
- Subcellular Fractionation: Isolate mitochondria via differential centrifugation and quantify compound levels via LC-MS .
- Live-Cell Imaging: Tag the compound with MitoTracker Red to colocalize signals .
Validation: Compare results with known mitochondrial-targeted antioxidants (e.g., MitoQ) .
Advanced: What strategies improve its bioavailability for in vivo studies?
Answer:
- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., methyl or pivaloyloxymethyl esters) for enhanced membrane permeability .
- Nanoparticle Encapsulation: Use PLGA nanoparticles to improve aqueous solubility and sustained release .
- Co-Administration: Pair with absorption enhancers (e.g., sodium caprate) in oral formulations .
Validation: Measure plasma Cₘₐₓ and Tₘₐₓ in rodent pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
